molecular formula C11H13NO B1194883 5-Benzylpyrrolidin-2-one CAS No. 14293-06-2

5-Benzylpyrrolidin-2-one

Cat. No.: B1194883
CAS No.: 14293-06-2
M. Wt: 175.23 g/mol
InChI Key: UJTLWBQZNAXBAQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Benzylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones, alcohols, and substituted benzyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Benzylpyrrolidin-2-one include:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Prolinol

Uniqueness

This compound is unique due to its specific structural features, such as the benzyl group attached to the pyrrolidinone ring. This structural modification enhances its reactivity and potential biological activities compared to other pyrrolidinone derivatives .

Properties

IUPAC Name

5-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTLWBQZNAXBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14293-06-2
Record name 2-Pyrrolidinone, 5-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC248018
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Record name 5-benzylpyrrolidin-2-one
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Synthesis routes and methods

Procedure details

5-Benzylpyrrolidin-2-one is synthesized from pyrrolidine-2,5-dione and benzyl bromide according to S. Lebrun et al. (Tetrahedron Asymmetry 2003, 14, 2625-2632).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Benzylpyrrolidin-2-one in the synthesis of cytochalasans?

A1: Cytochalasans are complex, biologically active molecules with a characteristic tricyclic structure. This compound serves as a key starting material in a synthetic strategy employing an intramolecular Diels-Alder reaction. [, ] This approach utilizes derivatives of this compound, modified to incorporate both a diene and a dienophile, to construct the 8-azabicyclo[4.3.0]nonane ring system found in cytochalasans. []

Q2: How does the stereochemistry of this compound influence the synthesis?

A2: The chirality of the starting this compound is crucial for controlling the stereochemistry of the final cytochalasan product. The research highlights the use of (R)-5-Benzylpyrrolidin-2-one, which ultimately leads to the desired stereochemistry at multiple chiral centers in the synthesized cytochalasan analogues. [] This control is vital as the biological activity of cytochalasans is closely tied to their three-dimensional structure.

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